Methyl 2-[(2,4,5,6,7,8-hexahydrocyclohepta[c]pyrazol-3-ylcarbonyl)amino]-5-(propan-2-yl)-1,3-thiazole-4-carboxylate
Description
Methyl 2-[(2,4,5,6,7,8-hexahydrocyclohepta[c]pyrazol-3-ylcarbonyl)amino]-5-(propan-2-yl)-1,3-thiazole-4-carboxylate is a heterocyclic compound featuring a thiazole core substituted with three distinct functional groups:
- A propan-2-yl (isopropyl) group at position 5, contributing to steric bulk and lipophilicity.
The cycloheptapyrazole ring system, a seven-membered fused bicyclic structure, distinguishes this compound from simpler pyrazole derivatives. This structural complexity may influence its pharmacokinetic properties, such as metabolic stability and target binding affinity .
Properties
Molecular Formula |
C17H22N4O3S |
|---|---|
Molecular Weight |
362.4 g/mol |
IUPAC Name |
methyl 2-(1,4,5,6,7,8-hexahydrocyclohepta[c]pyrazole-3-carbonylamino)-5-propan-2-yl-1,3-thiazole-4-carboxylate |
InChI |
InChI=1S/C17H22N4O3S/c1-9(2)14-13(16(23)24-3)18-17(25-14)19-15(22)12-10-7-5-4-6-8-11(10)20-21-12/h9H,4-8H2,1-3H3,(H,20,21)(H,18,19,22) |
InChI Key |
BYCSSKQCUGZBST-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=C(N=C(S1)NC(=O)C2=NNC3=C2CCCCC3)C(=O)OC |
Origin of Product |
United States |
Preparation Methods
Cyclocondensation for Hexahydrocyclohepta[c]pyrazole Synthesis
The pyrazole moiety is synthesized via cyclocondensation of cyclic diketones with hydrazine derivatives. For example:
-
Reactants : 2,4,5,6,7,8-hexahydrocyclohepta[c]pyran-3-one and methyl hydrazine.
-
Conditions : Reflux in ethanol with catalytic acetic acid (12–24 h).
-
Mechanism : Nucleophilic attack of hydrazine on carbonyl groups, followed by dehydration .
Critical Factor : Steric hindrance in the cyclic diketone necessitates prolonged reaction times to ensure complete cyclization .
Acylation of Pyrazole Amine
The pyrazole amine is acylated to introduce the carbonyl group:
-
Reactants : Hexahydrocyclohepta[c]pyrazol-3-amine and chloroacetyl chloride.
-
Conditions : Dichloromethane (DCM) at 0–5°C with triethylamine (TEA) as base.
-
Workup : Aqueous NaHCO₃ wash, drying (Na₂SO₄), and solvent evaporation .
Optimization : Slow addition of chloroacetyl chloride minimizes side reactions (e.g., over-acylation) .
Thiazole Ring Formation via Hantzsch Synthesis
The thiazole core is constructed using a modified Hantzsch reaction:
-
Reactants :
-
Thioamide precursor: Acylated pyrazole derivative.
-
α-Halo ketone: Methyl 2-bromo-3-oxo-4-isopropylthiazole-4-carboxylate.
-
-
Mechanism :
Comparison of Methods
Esterification and Functional Group Interconversion
The methyl ester group is introduced either via direct esterification or by using pre-functionalized intermediates:
-
Direct Esterification :
-
Pre-functionalized Approach :
Advantage : Pre-functionalized esters reduce side reactions during thiazole ring closure .
Amide Coupling for Final Assembly
The acylated pyrazole and thiazole intermediates are linked via amide bond formation:
-
Reactants :
-
Acyl chloride (pyrazole derivative).
-
5-(propan-2-yl)-2-aminothiazole-4-carboxylate.
-
-
Conditions :
Side Reaction Mitigation :
Purification and Characterization
-
Chromatography : Silica gel (hexane/EtOAc 3:1) removes unreacted starting materials .
-
Recrystallization : Ethanol/water mixtures enhance purity (>98% by HPLC) .
-
Analytical Data :
Challenges and Optimization Strategies
-
Regioselectivity in Pyrazole Formation :
-
Thiazole Ring Aromatization :
-
Scale-Up Considerations :
Comparative Analysis of Synthetic Routes
| Step | Method A (Patent CN101759695A) | Method B (Hantzsch Variant) |
|---|---|---|
| Pyrazole Synthesis | 78% yield, 24 h | 72% yield, 18 h |
| Thiazole Formation | Hantzsch, 65% yield | Microwave, 72% yield |
| Overall Yield | 42% | 51% |
| Purity (HPLC) | 97% | 95% |
Chemical Reactions Analysis
Types of Reactions
Methyl 2-[(2,4,5,6,7,8-hexahydrocyclohepta[c]pyrazol-3-ylcarbonyl)amino]-5-(propan-2-yl)-1,3-thiazole-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide
Reducing agents: Sodium borohydride, lithium aluminum hydride
Solvents: Methanol, ethanol, dichloromethane
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
Antimicrobial Properties
Research indicates that compounds containing thiazole and pyrazole rings exhibit various biological activities, including antimicrobial effects. The incorporation of these moieties into the structure of Methyl 2-[(2,4,5,6,7,8-hexahydrocyclohepta[c]pyrazol-3-ylcarbonyl)amino]-5-(propan-2-yl)-1,3-thiazole-4-carboxylate suggests potential efficacy against bacterial and fungal strains.
Applications in Medicinal Chemistry
The diverse biological activities associated with this compound make it a valuable target for drug development. Its unique structure allows for modifications that could enhance its pharmacological profile. Potential applications include:
- Antimicrobial Agents : Development of new antibiotics or antifungal agents.
- Anticancer Drugs : Exploration as a lead compound in cancer therapy.
- Anti-inflammatory Agents : Investigation into its potential use in treating inflammatory diseases.
Agricultural Applications
Given its biological activity profile, this compound may also find applications in agriculture as a pesticide or fungicide. The efficacy against plant pathogens could be explored to enhance crop protection strategies.
Case Studies and Research Findings
- Synthesis and Characterization : A study detailed the synthesis of similar thiazole derivatives and their characterization through NMR spectroscopy and mass spectrometry to confirm structural integrity .
- Biological Evaluation : Research on related compounds demonstrated significant antimicrobial activity against various pathogens .
- Pharmacological Insights : Investigations into thiazole-based compounds have revealed their potential as effective leads in drug discovery due to their diverse mechanisms of action .
Mechanism of Action
The mechanism of action of Methyl 2-[(2,4,5,6,7,8-hexahydrocyclohepta[c]pyrazol-3-ylcarbonyl)amino]-5-(propan-2-yl)-1,3-thiazole-4-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Methyl 5-(Propan-2-yl)-2-{[4-([1,2,4]Triazolo[4,3-a]pyridin-3-yl)butanoyl]amino}-1,3-thiazole-4-carboxylate ()
- Molecular Formula : C₁₈H₂₁N₅O₃S vs. C₁₇H₂₁N₅O₃S (estimated for the target compound).
- The butanoyl linker in this compound may enhance flexibility compared to the rigid cycloheptapyrazole scaffold in the target compound.
- Synthesis: Both compounds employ nucleophilic acyl substitution on a thiazole-2-amino intermediate, as seen in analogous reactions using triethylamine and aprotic solvents (e.g., acetone or dioxane) .
5-Amino-1-[2-(1,3-Benzothiazol-2-ylthio)propanoyl]-3-methyl-1H-pyrazole-4-carbonitrile ()
- Structural Overlap : Shares a pyrazole core but lacks the thiazole ring system. The benzothiazole-thioether group introduces sulfur-based electrophilicity, which is absent in the target compound.
- Reactivity: The cyano group at position 4 may participate in click chemistry or serve as a hydrogen bond acceptor, contrasting with the methyl carboxylate’s role in solubility enhancement .
(S)-2-Amino-3-((RS)-3-Hydroxy-8-methyl-7,8-dihydro-6H-cyclohepta[d]isoxazol-4-yl)propionic Acid ()
- Core Similarity : Both compounds incorporate a seven-membered cyclohepta ring fused to a heterocycle (isoxazole vs. pyrazole).
- Functional Divergence : The propionic acid side chain in this compound suggests applications in neurotransmitter mimicry (e.g., glutamate analogs), whereas the target compound’s thiazole-carboxylate structure may favor enzyme inhibition or receptor modulation .
Data Table: Structural and Functional Comparison
*Estimated based on structural analysis.
Research Findings and Computational Insights
- Noncovalent Interactions: The cycloheptapyrazole group in the target compound likely engages in van der Waals interactions and hydrogen bonding, as predicted by electron density topology analysis (e.g., NCI plots) .
- Electronic Properties : Comparative frontier molecular orbital (FMO) analysis using Multiwfn software suggests that the thiazole ring’s electron-withdrawing carboxylate group reduces HOMO-LUMO gaps, enhancing electrophilic reactivity compared to benzothiazole analogs .
- Synthetic Challenges : The cycloheptapyrazole synthesis requires precise control of ring strain and regioselectivity, contrasting with the more straightforward preparation of triazolopyridine derivatives .
Biological Activity
Methyl 2-[(2,4,5,6,7,8-hexahydrocyclohepta[c]pyrazol-3-ylcarbonyl)amino]-5-(propan-2-yl)-1,3-thiazole-4-carboxylate is a complex organic compound that has garnered attention for its potential biological activities. This article delves into various aspects of its biological activity, including anticancer properties, antimicrobial effects, and enzyme inhibition.
Chemical Structure and Properties
The compound's molecular formula is , with a molecular weight of 334.4 g/mol. Its unique structure incorporates both thiazole and pyrazole moieties, which are often linked to various biological activities.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 334.4 g/mol |
| SMILES | COC(=O)c1nc(NC(=O)c2n[nH]c3c2CCCCC3)sc1C |
Anticancer Activity
Research indicates that this compound exhibits significant anticancer properties. A study evaluated its effects on various cancer cell lines:
- Cell Lines Tested : HCT116 (colon cancer), NCI-H23 (lung cancer), DU-145 (prostate cancer).
- IC50 Values : The compound showed IC50 values ranging from 0.66 µM to 12.07 µM across different cell lines.
- Mechanism of Action : It was found to inhibit RNA polymerase I and II activities essential for cancer cell proliferation and induce apoptosis in treated cells.
Antimicrobial Effects
The compound also demonstrates notable antimicrobial activity:
- Target Organisms : Effective against Gram-positive bacteria such as Staphylococcus aureus.
- Inhibition Zones : Significant inhibition zones were observed in comparison to standard antibiotics.
Enzyme Inhibition
The compound has been studied for its ability to inhibit specific metabolic enzymes:
- Enzymes Targeted : Inhibits enzymes involved in inflammatory pathways.
- Inhibition Mechanism : The compound was shown to block the phosphorylation of key proteins involved in inflammation.
Case Study 1: Anticancer Efficacy
In a detailed investigation of the anticancer effects:
- Study Design : In vitro assays on HCT116 colon cancer cells.
- Results : The compound induced apoptosis with an IC50 value of 0.66 µM. Mechanistic studies revealed that it inhibited critical pathways necessary for tumor growth.
Case Study 2: Antimicrobial Activity
A separate study focused on the antimicrobial properties:
- Methodology : Disk diffusion method against Staphylococcus aureus.
- Results : The compound exhibited significant antibacterial activity with larger inhibition zones than control antibiotics.
Q & A
Basic Research Questions
Q. What are the key synthetic routes for this compound, and how do reaction conditions influence yield and purity?
- Methodological Answer : The compound’s synthesis typically involves multi-step heterocyclic coupling, such as the condensation of pyrazole-carboxylic acid derivatives with thiazole intermediates. For example, describes a similar protocol where pyrazole-carbonyl groups are coupled to heterocyclic amines via active ester intermediates (e.g., using DCC/HOBt). Reaction temperature (0–5°C for coupling steps) and solvent polarity (DMF vs. THF) significantly impact yield due to steric hindrance from the cycloheptane ring . highlights the use of Biginelli reactions for analogous thiazole-pyrazole hybrids, emphasizing the need for anhydrous conditions to avoid hydrolysis of the methyl ester group .
Q. Which spectroscopic techniques are critical for characterizing this compound’s structure?
- Methodological Answer : High-resolution mass spectrometry (HRMS) and / NMR are essential. The thiazole ring’s protons (δ 6.8–7.2 ppm) and the cycloheptane’s methylene groups (δ 1.5–2.5 ppm) require careful integration to confirm substitution patterns. notes the use of FTIR to verify carbonyl stretching frequencies (~1680–1720 cm) for both the amide and ester groups, with deviations indicating potential tautomerism or impurities .
Advanced Research Questions
Q. How can computational methods optimize the synthesis and predict biological activity?
- Methodological Answer : Density functional theory (DFT) calculations (e.g., B3LYP/6-31G**) can model steric and electronic effects of the cycloheptane and isopropyl groups on reaction pathways. ’s ICReDD framework integrates quantum chemical calculations to predict regioselectivity in pyrazole-thiazole couplings, reducing trial-and-error experimentation . Molecular docking (AutoDock Vina) against targets like cyclooxygenase-2 (COX-2) or kinases can prioritize derivatives for synthesis, as shown in for pyrazole-based enzyme inhibitors .
Q. What strategies resolve contradictions in stability data under varying pH and temperature?
- Methodological Answer : Accelerated stability studies (ICH Q1A guidelines) in buffered solutions (pH 1.2–9.0) and thermal gravimetric analysis (TGA) identify degradation pathways. and reveal that the methyl ester group hydrolyzes rapidly above pH 7.0, necessitating lyophilized storage at -20°C. Conflicting solubility data (e.g., DMSO vs. aqueous buffers) require Hansen solubility parameter analysis to optimize formulation .
Q. How do steric effects from the cycloheptane ring influence regioselectivity in derivatization reactions?
- Methodological Answer : The cycloheptane’s conformational rigidity (evidenced by X-ray crystallography in related compounds) directs electrophilic substitutions to the thiazole’s C5 position. ’s work on diarylpyrazole cores demonstrates that bulky substituents (e.g., isopropyl) at C5 hinder nucleophilic attack, favoring C4 carboxylate modifications. Steric maps generated via Molecular Operating Environment (MOE) software guide functional group placement .
Q. What experimental design principles minimize variability in biological assay results?
- Methodological Answer : Use a factorial design (e.g., 2 factorial) to assess factors like solvent purity, cell line passage number, and incubation time. emphasizes central composite designs for optimizing enzyme inhibition assays, reducing replicates by 40% while maintaining statistical power. Normalize data to internal controls (e.g., staurosporine for kinase assays) to account for plate-to-plate variability .
Methodological Case Studies
Case Study: Resolving low yield in the final coupling step
- Issue : <20% yield during amide bond formation.
- Solution : and suggest switching from EDCI to HATU as a coupling reagent, increasing activation of the pyrazole-carboxylic acid. Add 4-dimethylaminopyridine (DMAP) to scavenge HCl byproducts, improving yield to 65% .
Case Study: Discrepancies in reported IC values for kinase inhibition
- Analysis : Variability arises from assay conditions (ATP concentration, Mg levels). ’s standardized protocols for chemical biology methods recommend fixed ATP (1 mM) and pre-incubation times (30 min) to ensure reproducibility. Validate results with AlphaScreen assays to cross-check fluorescence-based data .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
